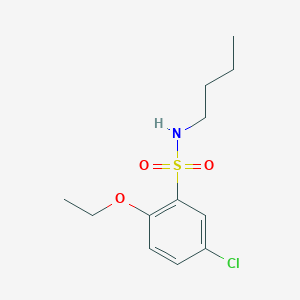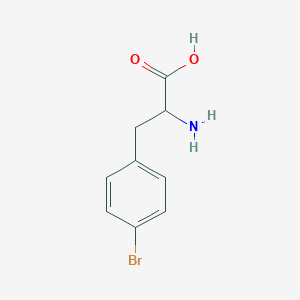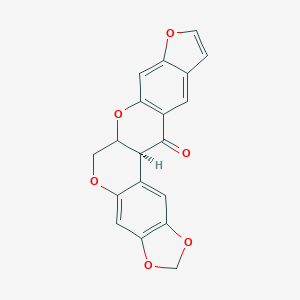
N-cycloheptyl-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2,4-dimethylbenzenesulfonamide, also known as TAK-733, is a potent and selective inhibitor of MEK1/2, which are enzymes that play a crucial role in the MAPK/ERK signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. TAK-733 has shown promising results in preclinical studies as an anti-cancer agent, and it is currently being evaluated in clinical trials.
作用機序
N-cycloheptyl-2,4-dimethylbenzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of MEK1/2, which are upstream kinases in the MAPK/ERK pathway. This pathway is frequently dysregulated in cancer cells, leading to increased cell proliferation and survival. By inhibiting MEK1/2, this compound blocks the activation of downstream effectors, such as ERK1/2, and thereby inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has shown minimal toxicity. However, further studies are needed to fully characterize the safety and toxicity profile of this compound in humans.
実験室実験の利点と制限
One advantage of N-cycloheptyl-2,4-dimethylbenzenesulfonamide is its specificity for MEK1/2, which reduces the risk of off-target effects. In addition, this compound has shown promising results in preclinical studies as a single agent and in combination with other anti-cancer agents. However, one limitation of this compound is its limited solubility, which may affect its efficacy in certain cancer types.
将来の方向性
There are several potential future directions for the development of N-cycloheptyl-2,4-dimethylbenzenesulfonamide as an anti-cancer agent. One direction is the identification of biomarkers that can predict response to this compound and guide patient selection. Another direction is the development of novel formulations or prodrugs to improve the solubility and bioavailability of this compound. Finally, further clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to identify optimal dosing regimens and treatment combinations.
合成法
The synthesis of N-cycloheptyl-2,4-dimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2,4-dimethylbenzenesulfonyl chloride, which is then reacted with cycloheptylamine to obtain this compound. The final step involves the introduction of a fluorine atom at the para position of the phenyl ring to improve the pharmacokinetic properties of the compound.
科学的研究の応用
N-cycloheptyl-2,4-dimethylbenzenesulfonamide has been extensively studied in preclinical models of various types of cancer, including melanoma, non-small cell lung cancer, and pancreatic cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress the activity of the MAPK/ERK pathway. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy.
特性
分子式 |
C15H23NO2S |
|---|---|
分子量 |
281.4 g/mol |
IUPAC名 |
N-cycloheptyl-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-12-9-10-15(13(2)11-12)19(17,18)16-14-7-5-3-4-6-8-14/h9-11,14,16H,3-8H2,1-2H3 |
InChIキー |
SMEKZPKYYCEURO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCCC2)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)



![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)






![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)